molecular formula C7H3BrN4 B6309199 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile CAS No. 2091782-13-5

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No. B6309199
CAS RN: 2091782-13-5
M. Wt: 223.03 g/mol
InChI Key: ZOQLWKIWJZDDNL-UHFFFAOYSA-N
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Description

“3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile” is a chemical compound with the CAS Number: 2091782-13-5 . It has a molecular weight of 223.03 . The IUPAC name for this compound is 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors, whose pyrazolo portion is suitable as a hydrogen bond center . Simultaneously, the pyridine is thought to have a π–π stacking interaction with Phe589 .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Overall, C03 has potential for further exploration .

properties

IUPAC Name

3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQLWKIWJZDDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2N=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

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